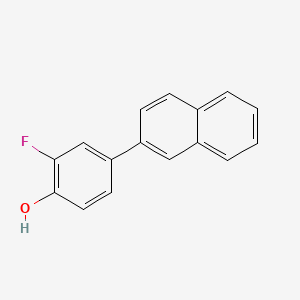
2-Fluoro-4-(naphthalen-2-YL)phenol
Cat. No. B6319239
Key on ui cas rn:
550997-73-4
M. Wt: 238.26 g/mol
InChI Key: JZAALJHRGIVUQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06914074B2
Procedure details


The title compound was prepared by reacting 2-(3-fluoro-4-methoxyphenyl)naphthalene (0.22 g, 0.87 mmol) with boron tribromide (1.75 mL of 1 N solution, 1.75 mmol) according to method D to yield 0.13 g (63%) of a white solid: mp 110-112° C.; 1H NMR (DMSO-d6): δ 7.05-7.11 (1H, m), 7.47-7.54 (3H, m), 7.65 (1H, dd, J=2.20 Hz, J=12.92 Hz), 7.82 (1H, dd, J=1.80 Hz, J=8.62), 7.90-7.98 (3H, m), 8.17 (1H, bs), 10.07 (1H, bs); MS (ESI) m/z237 (M−H)−.
Name
2-(3-fluoro-4-methoxyphenyl)naphthalene
Quantity
0.22 g
Type
reactant
Reaction Step One


Name

Name
Yield
63%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([C:10]2[CH:19]=[CH:18][C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[CH:11]=2)[CH:5]=[CH:6][C:7]=1[O:8]C.B(Br)(Br)Br>>[F:1][C:2]1[CH:3]=[C:4]([C:10]2[CH:19]=[CH:18][C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[CH:11]=2)[CH:5]=[CH:6][C:7]=1[OH:8]
|
Inputs


Step One
|
Name
|
2-(3-fluoro-4-methoxyphenyl)naphthalene
|
|
Quantity
|
0.22 g
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C(C=CC1OC)C1=CC2=CC=CC=C2C=C1
|
Step Two
|
Name
|
|
|
Quantity
|
1.75 mL
|
|
Type
|
reactant
|
|
Smiles
|
B(Br)(Br)Br
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C=CC(=C1)C1=CC2=CC=CC=C2C=C1)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.13 g | |
| YIELD: PERCENTYIELD | 63% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
